4-Cyclopropoxy-2-iodo-5-methoxypyridine
Description
4-Cyclopropoxy-2-iodo-5-methoxypyridine is a pyridine derivative featuring a cyclopropoxy group at the 4-position, an iodine atom at the 2-position, and a methoxy group at the 5-position.
Properties
Molecular Formula |
C9H10INO2 |
|---|---|
Molecular Weight |
291.09 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-iodo-5-methoxypyridine |
InChI |
InChI=1S/C9H10INO2/c1-12-8-5-11-9(10)4-7(8)13-6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
TZTFQGPORDWXDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1OC2CC2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-iodo-5-methoxypyridine typically involves the iodination of a pyridine derivative followed by the introduction of the cyclopropoxy and methoxy groups. One common synthetic route includes:
Iodination: The starting material, a pyridine derivative, is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the pyridine ring.
Cyclopropoxylation: The iodinated pyridine is then reacted with a cyclopropyl alcohol in the presence of a base to form the cyclopropoxy group.
Methoxylation: Finally, the compound is treated with a methoxy reagent to introduce the methoxy group at the appropriate position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-iodo-5-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and appropriate ligands are used under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Cyclopropoxy-2-iodo-5-methoxypyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate the interactions of pyridine derivatives with biological targets.
Medicine: It is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drug candidates.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-iodo-5-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
The following sections compare 4-cyclopropoxy-2-iodo-5-methoxypyridine with structurally or functionally related pyridine derivatives, focusing on substituent effects, synthesis, and biological activity.
Structural Analogues and Substituent Effects
Key structural analogues include:
Comparison with Target Compound :
- Substituent Diversity : The target compound’s cyclopropoxy group (uncommon in the analogues above) introduces steric bulk and may modulate lipophilicity.
- Halogen Effects : The iodine atom (vs. chlorine in ) offers distinct reactivity in substitution or cross-coupling due to its larger atomic radius and lower electronegativity.
- Electronic Profile: The combination of electron-donating (methoxy, cyclopropoxy) and moderately deactivating (iodo) groups creates a unique electronic environment compared to nitro- or amino-substituted pyridines.
Table 1: Substituent Effects on Pyridine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
